molecular formula C25H17Cl2NOS B2666462 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866018-48-6

4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2666462
CAS RN: 866018-48-6
M. Wt: 450.38
InChI Key: NZKOOEHHZAJKKE-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C25H17Cl2NOS and its molecular weight is 450.38. The purity is usually 95%.
BenchChem offers high-quality 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including compounds structurally related to 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been extensively studied for their anticorrosive properties. These compounds are known to form stable chelating complexes with metallic surfaces, significantly reducing corrosion rates in various environments. This application is particularly relevant in the protection of industrial machinery and infrastructure against corrosive damage (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research has highlighted the potential of quinoline derivatives in the development of optoelectronic materials. These compounds are being incorporated into π-extended conjugated systems to create novel materials for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine rings into these systems has shown significant promise for enhancing the performance of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Research

Quinoline and its derivatives, including structures similar to the mentioned compound, have been identified as possessing a broad spectrum of biological activities, with a particular emphasis on anticancer properties. These compounds have been investigated for their potential to inhibit tumor growth, induce apoptosis, and serve as effective agents in cancer treatment strategies. The structural diversity and biological activity of quinoline derivatives underscore their significance in the ongoing search for new anticancer drugs (Hussaini, 2016).

Environmental Impact Studies

Studies have also focused on the environmental fate and behavior of quinoline derivatives, including their persistence and potential toxicological effects in aquatic environments. Research in this area aims to understand the ecological impact of these compounds, which can enter natural water bodies through various pathways, including industrial discharge and runoff. Insights from these studies are crucial for developing strategies to mitigate the environmental impact of quinoline derivatives (Ying, Williams, & Kookana, 2002).

properties

IUPAC Name

4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NOS/c26-21-7-4-8-22(27)18(21)10-12-23-19-13-14-30-25(19)20-15-17(9-11-24(20)28-23)29-16-5-2-1-3-6-16/h1-12,15H,13-14H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOOEHHZAJKKE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

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